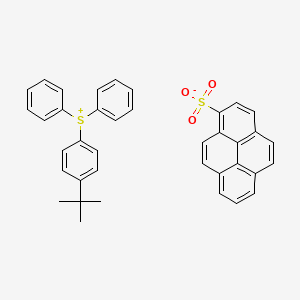
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate
描述
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfanium ion linked to a pyrene-1-sulfonate group, along with tert-butylphenyl and diphenyl groups. Its complex structure makes it an interesting subject for research in chemistry, biology, and materials science.
属性
CAS 编号 |
923262-17-3 |
|---|---|
分子式 |
C38H32O3S2 |
分子量 |
600.8 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)-diphenylsulfanium;pyrene-1-sulfonate |
InChI |
InChI=1S/C22H23S.C16H10O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h4-17H,1-3H3;1-9H,(H,17,18,19)/q+1;/p-1 |
InChI 键 |
JYDUADMZYBVVKA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenyl and diphenyl groups are synthesized separately and then combined with the sulfanium ion and pyrene-1-sulfonate group through a series of chemical reactions. These reactions often require specific conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as distillation, crystallization, and chromatography are commonly used to isolate and purify the final product.
化学反应分析
Types of Reactions
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, resulting in a variety of derivative compounds.
科学研究应用
Chemistry
In chemistry, (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate is studied for its unique electronic and structural properties. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development and delivery. Its ability to interact with biological molecules makes it a candidate for targeted therapies and diagnostic tools.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfanium ion can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrene-1-sulfonate group may contribute to the compound’s ability to intercalate into DNA or other nucleic acids, affecting their structure and activity.
相似化合物的比较
Similar Compounds
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate: Known for its unique combination of structural elements.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with tert-butyl and sulfonate groups, used in different applications.
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives: Compounds with similar structural motifs, used in medicinal chemistry.
Uniqueness
This compound stands out due to its combination of a sulfanium ion with a pyrene-1-sulfonate group, along with tert-butylphenyl and diphenyl groups. This unique structure imparts specific electronic and reactivity properties, making it valuable for a wide range of scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


